molecular formula C12H12BrNO3 B1486867 Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate CAS No. 1805571-10-1

Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate

Cat. No. B1486867
CAS RN: 1805571-10-1
M. Wt: 298.13 g/mol
InChI Key: XJOHXMBOSQOKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate (EBCMPA) is a novel compound with potential applications in the field of scientific research. This compound has been found to exhibit a range of unique biochemical and physiological effects, making it an attractive option for researchers looking for new and innovative ways to explore the complex systems of the human body.

Mechanism of Action

Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate has been found to interact with certain proteins in the body, such as the cytochrome P450 family of enzymes. This interaction leads to the inhibition of the enzyme, resulting in the inhibition of certain metabolic pathways. This inhibition can lead to a range of different effects, depending on which metabolic pathways are affected.
Biochemical and Physiological Effects
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain metabolic enzymes, leading to an increase in the levels of certain hormones, such as cortisol. It has also been found to inhibit the activity of certain neurotransmitters, leading to an increase in the levels of certain neurotransmitters, such as serotonin. Additionally, Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without degrading. The main limitation of Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate is that it is a relatively new compound, and its effects on the human body have not yet been fully explored.

Future Directions

There are a number of potential future directions for the use of Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate in scientific research. It has the potential to be used as a tool for studying the effects of certain drugs on the human body, as well as for exploring the biochemical and physiological effects of certain compounds. Additionally, it could be used to investigate the molecular mechanisms of certain diseases, such as cancer, and to study the effects of certain environmental factors on the human body. Finally, it could be used to develop new drugs and treatments for a range of diseases.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate has been found to have a range of potential applications in the field of scientific research. It has been used as a tool for studying the effects of certain drugs on the human body, as well as for exploring the biochemical and physiological effects of certain compounds. It has also been used for investigating the molecular mechanisms of certain diseases, such as cancer, and for studying the effects of certain environmental factors on the human body.

properties

IUPAC Name

ethyl 2-(3-bromo-4-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-10(15)6-8-4-5-9(7-14)11(13)12(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOHXMBOSQOKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate
Reactant of Route 4
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-4-cyano-2-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.